4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a pyridine ring, a piperidine ring, and a pyrrolo[2,1-c][1,2,4]triazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine involves multiple steps, typically starting with the construction of the pyrrolo[2,1-c][1,2,4]triazole core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution or other suitable methods. Finally, the pyridine ring is attached through a series of coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyridine and piperidine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine, piperidine, and triazole rings. These compounds may share some biological activities but differ in their specific interactions and effects.
Properties
Molecular Formula |
C17H23N5O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C17H23N5O/c1-3-14(13-23-15-5-7-18-8-6-15)11-21(9-1)12-17-20-19-16-4-2-10-22(16)17/h5-8,14H,1-4,9-13H2 |
InChI Key |
NPECJTSRNKYLKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C3N2CCC3)COC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.